4-(Cyclobutoxymethyl)pyridine

Description

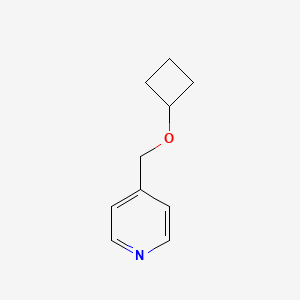

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-(cyclobutyloxymethyl)pyridine |

InChI |

InChI=1S/C10H13NO/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h4-7,10H,1-3,8H2 |

InChI Key |

QJIRMWNSMRFJPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OCC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutoxymethyl Pyridine

Retrosynthetic Analysis of the 4-(Cyclobutoxymethyl)pyridine Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered:

C-O Bond Disconnection (Ether Linkage): The most intuitive disconnection is at the ether bond. This suggests a Williamson ether synthesis, a reliable method for forming ethers. masterorganicchemistry.comgold-chemistry.orgwikipedia.orgorganic-chemistry.org This pathway disconnects the target molecule into a pyridine-containing alcohol or halide and a cyclobutane-containing alcohol or halide. The most common variant involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.org Therefore, the precursors would be 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine) and the sodium salt of cyclobutanol (B46151) (sodium cyclobutoxide). This approach focuses on functionalizing a pre-existing pyridine (B92270) ring.

Pyridine Ring Disconnection: This strategy involves breaking down the aromatic ring itself into acyclic precursors. This is the focus of the subsequent sections and relies on classical named reactions for pyridine synthesis. In this approach, the entire cyclobutoxymethyl group is treated as a single substituent (R) attached to one of the building blocks. For instance, in a Hantzsch-type synthesis, the substituent would be attached to the aldehyde component, meaning the synthesis would start from cyclobutoxyacetaldehyde.

These two approaches highlight the fundamental choice in synthesis design: whether to build the core structure first and then add the specific functional groups, or to incorporate the desired functionality into the initial building blocks before the main ring-forming reaction.

Strategies for the Construction of the Pyridine Ring Precursor

The de novo synthesis of the pyridine ring offers a powerful way to control the substitution pattern and introduce desired functionalities directly. These methods typically involve the condensation or cycloaddition of smaller, acyclic components.

Condensation reactions are a classical and widely used approach for constructing pyridine rings, involving the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds and a nitrogen source, often ammonia (B1221849) or its equivalent. acsgcipr.org

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which must be subsequently oxidized to yield the aromatic pyridine ring. wikipedia.org The driving force for this aromatization is the formation of a stable aromatic system. wikipedia.org

To apply this method to the synthesis of this compound, the aldehyde component would need to carry the desired side chain. The reaction would proceed as outlined in the table below.

Table 1: Hantzsch Synthesis Reactants for this compound

| Role | Reactant | Structure |

|---|---|---|

| Aldehyde (C4-substituent source) | Cyclobutoxyacetaldehyde | |

| β-Dicarbonyl Compound (2 equiv.) | Ethyl acetoacetate |

The reaction has been significantly optimized over the years, with modern variations employing microwave irradiation or green catalysts to improve yields and reduce reaction times. beilstein-journals.orgnih.gov A key challenge is the potential low stability or commercial availability of the required functionalized aldehyde.

Several named reactions utilize 1,3-dicarbonyl compounds or their equivalents to construct the pyridine ring, offering different substitution patterns compared to the Hantzsch synthesis.

Kröhnke Pyridine Synthesis: This method generates highly functionalized, often 2,4,6-trisubstituted, pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com The reaction proceeds via a Michael addition followed by cyclization and aromatization. wikipedia.org While powerful for creating polysubstituted pyridines, its application for a solely 4-substituted product is less direct and may require specific starting materials to avoid unwanted substitutions at the 2- and 6-positions. nih.gov

Bohlmann-Rahtz Pyridine Synthesis: This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org Subsequent heat-induced cyclodehydration yields a substituted pyridine. organic-chemistry.orgwikipedia.org The versatility of this method has been improved by the development of one-pot procedures and the use of acid catalysis to lower the reaction temperature. rsc.orgjk-sci.com However, it typically produces 2,3,6-trisubstituted pyridines and is therefore not a primary choice for a 4-monosubstituted target. wikipedia.org

Guareschi-Thorpe Synthesis: This reaction condenses a cyanoacetamide (or cyanoacetic ester) with a 1,3-dicarbonyl compound in the presence of ammonia to produce a substituted 2-pyridone. drugfuture.comquimicaorganica.org Recent advancements have developed this into a green, three-component reaction using ammonium carbonate in an aqueous medium. rsc.orgrsc.org To obtain the target molecule via this route, a subsequent chemical transformation would be required to remove the 2-hydroxy (or oxo) group and any other substituents introduced by the 1,3-dicarbonyl component.

Table 2: Comparison of Condensation-Based Pyridine Syntheses

| Reaction Name | Key Reactants | Primary Product Type | Direct Applicability to Target |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | 4-Substituted Pyridine (after oxidation) | High |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated ketone | 2,4,6-Trisubstituted Pyridine | Low |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine | Low |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. bohrium.com This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net The Hantzsch and Guareschi-Thorpe syntheses are themselves classic examples of MCRs. rsc.orgnih.gov

Numerous other MCRs have been developed for pyridine synthesis, often catalyzed by metals or employing green reaction conditions. bohrium.comnih.gov These reactions offer versatile pathways to polysubstituted pyridines and can be tailored by the choice of starting materials. For the synthesis of this compound, an MCR could be designed where one component, such as an aldehyde or a β-dicarbonyl compound, bears the cyclobutoxymethyl moiety.

Cycloaddition reactions provide a powerful and convergent route to cyclic systems, including the pyridine ring, by forming multiple carbon-carbon bonds in a single step.

The most common strategies for pyridine synthesis are [4+2] and [2+2+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this approach, the pyridine ring is formed from a four-atom diene and a two-atom dienophile. To form a pyridine, at least one of the components must contain a nitrogen atom.

Normal Electron-Demand: This involves the reaction of an electron-rich diene with an electron-poor dienophile. However, the use of simple 1-azadienes in [4+2] cycloadditions is often challenging. rsc.org

Inverse Electron-Demand: This strategy is generally more successful for pyridine synthesis. It involves reacting an electron-poor diene (such as a 1,2,4-triazine) with an electron-rich dienophile (like an enamine). acsgcipr.org The initial cycloadduct typically extrudes a small, stable molecule (e.g., N₂) to afford the aromatic pyridine ring. acsgcipr.org A three-component process based on an aza-Wittig reaction to form a 2-azadiene followed by a Diels-Alder reaction has also been developed for synthesizing polysubstituted pyridines. nih.gov To synthesize the target molecule, the cyclobutoxymethyl group would need to be appended to either the diene or dienophile in a position that directs it to the C4 position of the final product. acs.org

[2+2+2] Cycloaddition: This powerful reaction, typically catalyzed by transition metals like cobalt (Co) or rhodium (Rh), constructs the pyridine ring from two alkyne molecules and a nitrile. rsc.orgnih.govacsgcipr.org This method is highly convergent and atom-economical. The regioselectivity, which determines the substitution pattern on the final pyridine, can often be controlled by the choice of catalyst and the steric and electronic properties of the substituents on the alkyne and nitrile precursors. nih.gov For this compound, a potential route would involve the cycloaddition of two molecules of acetylene (B1199291) with a nitrile bearing the cyclobutoxymethyl group, such as cyclobutoxyacetonitrile.

Functionalization and Derivatization of Pre-existing Pyridine Scaffolds

An alternative to constructing the pyridine ring from acyclic precursors is to functionalize a pre-existing pyridine ring. This approach is particularly useful for introducing substituents at specific positions.

Direct and selective functionalization at the C-4 position of the pyridine ring has historically been a significant challenge in synthetic chemistry. nih.govresearchgate.net Nucleophilic aromatic substitution on pyridine typically occurs at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the anionic intermediate. stackexchange.com However, achieving exclusive C-4 substitution often requires specific strategies to avoid mixtures of isomers. nih.govresearchgate.net

One successful approach involves the use of a blocking group. For instance, a simple maleate-derived blocking group can be introduced onto the pyridine nitrogen, which directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org This method has proven to be operationally simple and scalable for the synthesis of various 4-alkylated pyridines. nih.govchemrxiv.org

Another strategy for C-4 functionalization involves the use of a leaving group at the 4-position, such as a halogen. The pyridine is first quaternized to increase its reactivity towards nucleophilic displacement. The quaternized pyridine then undergoes a nucleophilic substitution reaction, followed by dequaternization to yield the 4-substituted pyridine. google.com

Comparison of C-4 Functionalization Strategies:

| Strategy | Description | Advantages |

| Blocking Group | A removable group directs reaction to the C-4 position. nih.govchemrxiv.org | High regioselectivity, operational simplicity. nih.govchemrxiv.org |

| Leaving Group | A leaving group at C-4 is displaced by a nucleophile after quaternization. google.com | Applicable to a range of nucleophiles. |

This table compares two common strategies for achieving regioselective C-4 substitution on a pyridine ring.

The introduction of a hydroxymethyl group, specifically at the C-4 position to form 4-pyridinemethanol (B147518), is a key step in the synthesis of this compound. This transformation can be achieved through various methods.

One common method is the reduction of a C-4 carbonyl-containing derivative, such as methyl 4-picolinate. Reagents like lithium aluminum hydride or a mixture of sodium borohydride (B1222165) and lithium chloride in a solvent like tetrahydrofuran (B95107) can effectively reduce the ester to the corresponding alcohol. google.comchemicalbook.com

Alternatively, 4-cyanopyridine (B195900) can serve as a starting material. It can be reacted with ketones or aldehydes in the presence of sodium or lithium metal in an ether solvent to yield 4-pyridinemethanol derivatives. google.com

Methodologies for the Synthesis of the Cyclobutane (B1203170) Moiety Precursor

The cyclobutane ring is a strained four-membered carbocycle found in numerous natural products. nih.govnih.gov Its synthesis is a well-established area of organic chemistry.

[2+2] Cycloaddition Reactions for Cyclobutane Formation

The [2+2] cycloaddition reaction is the most direct and widely used method for constructing the cyclobutane ring. nih.govnih.gov This reaction involves the combination of two alkene components to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common, where one of the alkene partners is excited by UV or visible light. acs.org

Intramolecular [2+2] cycloadditions of allenes with alkenes are also a versatile method for synthesizing bicyclic frameworks containing a cyclobutane ring. acs.org The reaction can be initiated by generating an allene (B1206475) in situ, which then undergoes cycloaddition with an intramolecular alkene. acs.org

Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis:

| Reaction Type | Description |

| Photochemical [2+2] Cycloaddition | Two alkene molecules react under photochemical conditions to form a cyclobutane ring. acs.org |

| Intramolecular [2+2] Cycloaddition | An allene and an alkene within the same molecule react to form a bicyclic system containing a cyclobutane ring. acs.org |

This table provides examples of different types of [2+2] cycloaddition reactions used in cyclobutane synthesis.

Ring Contraction Strategies

An alternative to building the cyclobutane ring from smaller fragments is to form it by contracting a larger, more easily accessible ring system.

A novel and powerful method for synthesizing multisubstituted cyclobutanes involves the stereoselective contraction of readily available pyrrolidine (B122466) rings. nih.govacs.orgnih.gov This transformation can be achieved using iodonitrene chemistry. nih.govchemistryviews.org The proposed mechanism involves the reaction of the pyrrolidine with an in-situ generated iodonitrene species, leading to an unstable 1,1-diazene intermediate. nih.govchemistryviews.org This intermediate then extrudes nitrogen gas (N₂) to form a 1,4-biradical, which rapidly undergoes C-C bond formation to yield the cyclobutane product. nih.govacs.orgchemistryviews.org A key advantage of this method is its stereospecificity; the stereochemistry of the substituents on the pyrrolidine ring is retained in the cyclobutane product. nih.govacs.org

| Starting Material | Reagents | Key Intermediate | Product Feature |

| Substituted Pyrrolidine | Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium Carbamate | 1,1-Diazene / 1,4-Biradical | Stereospecific formation of multisubstituted cyclobutanes. nih.govchemistryviews.org |

Other Established and Emerging Cyclobutane Synthesis Methods

Beyond the methods detailed above, the field of organic chemistry has a rich collection of other strategies for cyclobutane synthesis. Photochemical [2+2] cycloadditions, where light energy is used to excite an alkene to a reactive state, are a classic and widely used method. nih.govacs.org Visible-light photocatalysis, using ruthenium or iridium complexes, has emerged as a milder alternative to UV light, enabling the dimerization of dissimilar acyclic enones with excellent diastereoselectivity. organic-chemistry.orgchemistryviews.orgacs.org

Radical cyclizations provide another entry point to the four-membered ring. chemistryviews.org Additionally, various transition-metal-catalyzed reactions and rearrangements of other ring systems, such as the ring expansion of cyclopropanols, are established routes to cyclobutane and cyclobutanone (B123998) derivatives. nih.gov More recent developments include C-H functionalization logic, which offers an unconventional approach to building complex cyclobutane-containing natural products. acs.org

Formation of the Ether Linkage in this compound

Once the cyclobutanol or a related cyclobutylmethyl derivative is synthesized, the final key step is the formation of the ether linkage to the 4-position of the pyridine ring. The Williamson ether synthesis is the most common and straightforward method for this transformation. masterorganicchemistry.com

This reaction is a bimolecular nucleophilic substitution (SN2) process. masterorganicchemistry.com There are two primary approaches to forming the target ether:

Route A: Cyclobutanol is first converted to a better leaving group, such as a tosylate or a halide (e.g., cyclobutylmethyl bromide). This electrophilic species is then reacted with the alkoxide of 4-pyridinemethanol (pyridinyl-4-methoxide), which is generated by treating 4-pyridinemethanol with a strong base (e.g., NaH).

Route B: 4-(Chloromethyl)pyridine (B78701) or a similar derivative with a good leaving group at the benzylic-like position is reacted with the alkoxide of cyclobutanol (cyclobutoxide), generated by deprotonating cyclobutanol with a strong base.

The SN2 mechanism requires the nucleophile to attack a sterically accessible carbon. masterorganicchemistry.com Both routes involve a primary carbon center being attacked (the methylene (B1212753) group of either cyclobutylmethyl bromide or 4-(chloromethyl)pyridine), which is favorable for the SN2 reaction.

| Route | Nucleophile | Electrophile | Key Considerations |

| A | Pyridinyl-4-methoxide | Cyclobutylmethyl halide/tosylate | Requires activation of the cyclobutanol. |

| B | Cyclobutoxide | 4-(Halomethyl)pyridine | 4-(Halomethyl)pyridines can be reactive. |

Williamson Ether Synthesis and its Optimized Variants

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. In the context of this compound, this reaction would involve the nucleophilic substitution of a halide by an alkoxide. Two primary pathways are conceivable:

Pathway A: Reaction of the sodium or potassium salt of (pyridin-4-yl)methanol (4-pyridinemethanol) with a cyclobutyl halide (e.g., cyclobutyl bromide).

Pathway B: Reaction of sodium or potassium cyclobutoxide with 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the SN2 reaction mechanism.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| (Pyridin-4-yl)methanol | Cyclobutyl bromide | NaH, KH | DMF, THF | This compound |

| Cyclobutanol | 4-(Chloromethyl)pyridine | NaH, KH | DMF, THF | This compound |

Table 1: Plausible Reactants and Conditions for Williamson Ether Synthesis of this compound

Optimized variants of the Williamson ether synthesis often employ phase-transfer catalysts to enhance the reaction rate and yield, especially when dealing with reactants of differing solubility.

Mitsunobu Reaction Protocols for C-O Bond Formation

The Mitsunobu reaction offers a mild and efficient alternative for the synthesis of ethers from an alcohol and a pronucleophile, proceeding with inversion of stereochemistry at the alcohol carbon. pharmaguideline.comresearchgate.net For the synthesis of this compound, this would involve the reaction of either (pyridin-4-yl)methanol with cyclobutanol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). pharmaguideline.comresearchgate.net

This method is particularly advantageous as it proceeds under neutral conditions and at room temperature, which can be beneficial for sensitive substrates. The reaction forms a C-O bond by activating the alcohol, making it a good leaving group.

| Alcohol | Pronucleophile | Reagents | Solvent |

| (Pyridin-4-yl)methanol | Cyclobutanol | PPh₃, DEAD/DIAD | THF, Dichloromethane |

| Cyclobutanol | (Pyridin-4-yl)methanol | PPh₃, DEAD/DIAD | THF, Dichloromethane |

Table 2: Proposed Mitsunobu Reaction for the Synthesis of this compound

Recent advancements have introduced polymer-supported reagents and modified azodicarboxylates to simplify product purification by removing by-products such as triphenylphosphine oxide and the reduced azodicarboxylate.

Palladium-Catalyzed Etherification Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. While typically employed for the synthesis of aryl ethers, analogous methodologies could be adapted for the synthesis of this compound. A potential strategy involves the coupling of a 4-halopyridine derivative with cyclobutanol or the coupling of (pyridin-4-yl)methanol with a cyclobutyl halide.

These reactions typically require a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. While direct application to this specific etherification might require optimization, the versatility of palladium catalysis in C-O bond formation makes it a viable, albeit more complex, approach.

Nucleophilic Substitution Reactions with Halide Precursors

This approach is closely related to the Williamson ether synthesis and relies on the reaction of an alkoxide with a suitable halide. Specifically, 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine (B1298872) can serve as the electrophile, reacting with sodium or potassium cyclobutoxide. The reactivity of the halide precursor is a key factor, with bromides and iodides generally being more reactive than chlorides.

The pyridine ring itself is susceptible to nucleophilic substitution at the 2- and 4-positions, especially when activated by an electron-withdrawing group or when the nitrogen is quaternized. However, for the synthesis of this compound, the substitution occurs at the methylene group attached to the ring, which is a standard SN2 reaction.

Convergent and Linear Synthetic Strategies for the Target Compound

Sequence of Pyridine Formation, Cyclobutane Construction, and Etherification

A linear synthesis would involve the stepwise construction of the molecule. For example, one could start with a simple pyridine derivative, introduce the hydroxymethyl group at the 4-position, and then perform the etherification with a cyclobutyl derivative.

Linear Approach Example: Pyridine → 4-Methylpyridine → (Pyridin-4-yl)methanol → this compound

Convergent Approach Example:

Pyridine → (Pyridin-4-yl)methanol

Cyclobutanone → Cyclobutanol

(Pyridin-4-yl)methanol + Cyclobutanol → this compound (via Mitsunobu reaction)

Strategic Considerations for Protecting Groups and Deprotection

In multistep syntheses, the use of protecting groups can be crucial to prevent unwanted side reactions. The nitrogen atom of the pyridine ring can be nucleophilic and may interfere with certain reactions. Protonation of the pyridine nitrogen under acidic conditions or quaternization can modulate its reactivity.

For the hydroxyl group of (pyridin-4-yl)methanol or cyclobutanol, protection might be necessary depending on the subsequent reaction conditions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are stable under a variety of conditions but can be readily removed using fluoride (B91410) reagents. The choice of a protecting group depends on its stability towards the planned reaction conditions and the ease of its selective removal.

Chemical Reactivity and Transformations of 4 Cyclobutoxymethyl Pyridine

Reactivity Profile of the Pyridine (B92270) Heterocycle

The pyridine ring in 4-(cyclobutoxymethyl)pyridine is generally deactivated towards electrophilic attack and activated towards nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atom.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom. This is because the anionic intermediate formed during nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.com For this compound, the C4 position is already substituted, making the C2 and C6 positions the primary sites for nucleophilic attack.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine Derivatives

| Position of Attack | Stability of Intermediate | Rationale |

|---|---|---|

| C2 (ortho) | High | Negative charge delocalized onto nitrogen. |

| C4 (para) | High | Negative charge delocalized onto nitrogen. |

| C3 (meta) | Low | Negative charge is not delocalized onto nitrogen. |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. rsc.orgyoutube.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further increasing the electron deficiency of the ring. youtube.com

When electrophilic substitution does occur, it is highly regioselective for the C3 (meta) position. youtube.com This is because the cationic intermediates formed by attack at the C2, C4, and C3 positions show that the C3-adduct is the least destabilized. Direct electrophilic attack on this compound would therefore be expected to occur at the C3 and C5 positions. Common EAS reactions include nitration, halogenation, and sulfonation, though they typically require harsh reaction conditions and often result in low yields for pyridine derivatives. masterorganicchemistry.com To enhance the reactivity of the pyridine ring towards electrophiles, the formation of the corresponding N-oxide can be employed. rsc.org

N-Alkylation and N-Oxidation of Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic. This allows for reactions directly at the nitrogen center, such as N-alkylation and N-oxidation.

N-Alkylation: this compound can be readily N-alkylated by treatment with alkyl halides. rsc.orgnih.gov The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a quaternary pyridinium (B92312) salt.

N-Oxidation: The nitrogen atom can also be oxidized to form a pyridine N-oxide. researchgate.netarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgnih.gov The resulting N-oxide is a versatile intermediate. The N-oxide functionality can activate the pyridine ring to both electrophilic and nucleophilic substitution.

Metal Coordination and Ligand Properties of the Pyridine Unit

The nitrogen atom of this compound possesses a lone pair of electrons in an sp2-hybridized orbital, making it an effective Lewis base capable of coordinating to a wide variety of metal ions. wikipedia.orgsemanticscholar.org As a monodentate ligand, it can form coordination complexes with transition metals and main group elements. wikipedia.orgresearchgate.net The steric bulk of the cyclobutoxymethyl group at the 4-position is unlikely to significantly hinder coordination at the nitrogen.

The formation of these metal complexes can influence the reactivity of the pyridine ring. For example, coordination to a Lewis acid can activate the pyridine ring towards nucleophilic attack by further withdrawing electron density. researchgate.net The specific properties of the resulting metal complex, such as its geometry and stability, will depend on the nature of the metal ion, the other ligands present, and the reaction conditions. jscimedcentral.com

Transformations Involving the Cyclobutane (B1203170) Ring

The cyclobutane ring of this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions.

Ring Expansion and Contraction Reactions of the Cyclobutane Moiety

No studies detailing the ring expansion or contraction reactions of the cyclobutane ring within this compound have been reported. Research in this area would typically explore reactions that could transform the four-membered ring into a larger cyclopentane (B165970) or a smaller cyclopropane (B1198618) ring system under various conditions, such as treatment with acids, bases, or transition metal catalysts. However, no such investigations have been published for this specific compound.

Reactions of the Ether Linkage

Cleavage Reactions of the Ether Bond

Specific conditions and outcomes for the cleavage of the ether bond in this compound have not been documented. Generally, ether cleavage is accomplished using strong acids (e.g., HBr, HI) or Lewis acids. The reaction mechanism and products would depend on the specific reagents and conditions used, but no experimental data is available for this compound.

Stability and Degradation Studies under Various Conditions

There are no published studies on the stability and degradation of this compound. Such studies would provide valuable information on the compound's shelf-life and its behavior under different environmental conditions, such as exposure to light, heat, or various chemical reagents. Without this data, the stability profile of the ether linkage in this specific molecule remains uncharacterized.

Computational and Theoretical Investigations of 4 Cyclobutoxymethyl Pyridine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of 4-(Cyclobutoxymethyl)pyridine at the atomic level. These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can predict a range of properties with high precision.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the flexible cyclobutoxymethyl group relative to the rigid pyridine (B92270) ring. Conformational analysis reveals the various low-energy structures the molecule can adopt and the energy barriers between them. These studies are critical for understanding how the molecule's shape influences its interactions with other molecules.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and optical properties. For this compound, the analysis of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, likely sites for electrophilic attack. The energy level relates to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, likely sites for nucleophilic attack. The energy level relates to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. It is also related to the electronic transition energies. |

Ab Initio Calculations and Semi-Empirical Methods

Beyond DFT, other computational methods can be employed to study this compound. Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameters, offering high accuracy, albeit at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecular systems, though generally with lower accuracy than DFT or ab initio methods. The choice of method depends on the specific property being investigated and the desired level of accuracy.

Prediction of Spectroscopic Characteristics through Computational Modeling

Computational modeling is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules. By simulating techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed information about the vibrational modes and electronic environment of the atoms within this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a pivotal role in unraveling the intricate details of chemical reactions. For this compound, theoretical calculations can be used to map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. Such studies are essential for optimizing reaction conditions and predicting the formation of desired products.

Solvation Models and Environmental Effects on Electronic Structure

In the field of computational chemistry, solvation models are crucial for understanding the behavior of molecules in a solvent, as the surrounding medium can significantly influence a molecule's electronic structure and properties. For a polar molecule like this compound, the choice of a solvation model is critical for accurately predicting its behavior in various environments. Implicit solvation models, which treat the solvent as a continuous medium, are commonly employed due to their computational efficiency. numberanalytics.com

One of the most widely used implicit solvation models is the Polarizable Continuum Model (PCM). numberanalytics.comresearchgate.net In this model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. acs.org The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of its electronic structure in solution. acs.org Variations of this model, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like Screening Model (COSMO), offer different approaches to calculating the solvent reaction field and are suitable for a range of solvents. numberanalytics.comacs.org

The choice of solvent can have a pronounced effect on the electronic properties of this compound. For instance, in a polar solvent like water, the dipole moment of the molecule is expected to increase compared to its gas-phase value due to the stabilization of charge separation by the solvent's reaction field. This can be illustrated by comparing the calculated dipole moments in different environments.

Table 1: Theoretical Dipole Moments of this compound in Different Environments

| Environment | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 2.5 |

| Dioxane | 2.2 | 3.1 |

| Methanol | 32.7 | 4.2 |

Note: The values presented in this table are hypothetical and serve as an illustration of the expected trend based on computational studies of similar pyridine derivatives.

Furthermore, the electronic absorption spectra of this compound are also influenced by the solvent. Solvatochromic shifts, which are changes in the position of absorption bands, can be predicted using time-dependent density functional theory (TD-DFT) calculations coupled with a solvation model. ijcce.ac.ir For pyridine and its derivatives, a blue shift (hypsochromic shift) of the n→π* transition is often observed in polar protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding.

Theoretical Descriptors of Reactivity and Stability

Quantum chemical calculations provide a powerful toolkit for predicting the reactivity and stability of molecules through the analysis of various theoretical descriptors. For this compound, these descriptors can offer insights into its chemical behavior without the need for experimental synthesis and testing.

A fundamental concept in chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. ijcce.ac.irniscair.res.in

The Molecular Electrostatic Potential (MEP) is another valuable descriptor that provides a visual representation of the charge distribution on the molecule's surface. rsc.org The MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack. ijcrt.org For this compound, the region around the nitrogen atom is expected to have a negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.8 |

| LUMO Energy (ELUMO) | - | -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.15 |

Note: The values in this table are hypothetical and are based on typical values obtained for substituted pyridines from DFT calculations.

These theoretical descriptors, when analyzed together, provide a comprehensive picture of the chemical reactivity and stability of this compound. For instance, the calculated HOMO and LUMO energies can suggest its behavior in charge-transfer interactions, while the MEP map can guide the understanding of its intermolecular interactions. researchgate.netrsc.org Such computational studies are invaluable in the rational design of new molecules with desired chemical properties.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for the separation of 4-(Cyclobutoxymethyl)pyridine from reaction mixtures and for the assessment of its purity. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography each offer unique advantages in the analysis of this compound.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation. nih.gov The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically suitable for the analysis of pyridine (B92270) derivatives.

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of organic compounds. For pyridine and its derivatives, reversed-phase HPLC is a common approach. helixchrom.comdtic.milsielc.com A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The use of a gradient elution, where the proportion of the organic solvent is increased over time, can be effective in eluting compounds with a range of polarities. sielc.com Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. dtic.mil

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Expected Outcome |

| GC | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) | A single peak at a characteristic retention time, with a corresponding mass spectrum. |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water with Ammonium Acetate (B1210297) | UV-Vis (at ~254 nm) | A sharp, symmetrical peak indicating the purity of the compound. |

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane), is chosen to achieve good separation of the components. The spots on the TLC plate can be visualized under UV light due to the UV-active pyridine ring. By comparing the TLC profile of the reaction mixture with that of the starting materials, the completion of the reaction can be readily determined.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation pattern. Both electron ionization and electrospray ionization techniques can be employed for the characterization of this compound.

In electron ionization mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. uni-saarland.de The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of this compound in EI-MS is predicted to follow several key pathways based on the fragmentation of similar structures like ethers and pyridine derivatives. libretexts.org A primary fragmentation would be the cleavage of the C-O bond, leading to the formation of a stable pyridyl-methyl carbocation (tropylium-like ion) at m/z 92. Another significant fragmentation pathway would involve the loss of the cyclobutyl group, resulting in a fragment corresponding to 4-hydroxymethylpyridine. Further fragmentation of the pyridine ring itself can also occur, typically involving the loss of HCN. researchgate.net

| Ion | Predicted m/z | Structure/Origin |

| [M]+• | 163 | Molecular Ion |

| [M - C4H7]+ | 108 | Loss of cyclobutenyl radical |

| [C5H4NCH2]+ | 92 | Pyridyl-methyl carbocation |

| [C4H8]+• | 56 | Cyclobutane (B1203170) radical cation |

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In positive ion mode, this compound is expected to be readily protonated on the nitrogen atom of the pyridine ring, resulting in a prominent [M+H]+ ion at an m/z value corresponding to its molecular weight plus one. nih.gov Tandem mass spectrometry (MS/MS) of the [M+H]+ ion can be used to induce fragmentation and obtain further structural information. The fragmentation in ESI-MS/MS is generally less extensive than in EI-MS. Common fragmentation pathways would involve the loss of neutral molecules such as cyclobutene (B1205218) or cyclobutanol (B46151) from the protonated molecular ion.

| Ion | Predicted m/z | Structure/Origin |

| [M+H]+ | 164 | Protonated Molecular Ion |

| [M+H - C4H8]+ | 108 | Loss of cyclobutane |

| [C5H4NCH2OH+H]+ | 110 | Protonated 4-pyridinemethanol (B147518) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in this compound. hmdb.carsc.orgresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the cyclobutoxymethyl group. The two protons on the pyridine ring adjacent to the nitrogen (H-2 and H-6) will appear as a doublet downfield, typically in the range of δ 8.5-8.7 ppm. The two protons at positions 3 and 5 of the pyridine ring will also appear as a doublet, but at a more upfield position, around δ 7.2-7.4 ppm. The methylene (B1212753) protons of the -CH₂-O- group are expected to resonate as a singlet at approximately δ 4.5 ppm. The protons of the cyclobutyl ring will exhibit complex multiplets in the upfield region of the spectrum, typically between δ 1.5 and 2.5 ppm.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will show signals in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C-2 and C-6) being the most deshielded. The carbon of the methylene group (-CH₂-O-) is expected to appear around δ 70-75 ppm. The carbons of the cyclobutyl ring will resonate in the aliphatic region of the spectrum.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Pyridine H-2, H-6 | 8.5 - 8.7 | ~150 | Doublet |

| Pyridine H-3, H-5 | 7.2 - 7.4 | ~122 | Doublet |

| -CH₂-O- | ~4.5 | ~73 | Singlet |

| Cyclobutyl -CH- | ~2.5 | ~35 | Multiplet |

| Cyclobutyl -CH₂- | 1.5 - 2.2 | ~18, ~25 | Multiplets |

By combining the information from these advanced analytical methodologies, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular structure and ensuring its purity for further chemical and biological investigations.

One-Dimensional NMR (¹H, ¹³C) for Connectivity

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for establishing the basic connectivity of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to piece together the molecular structure fragment by fragment.

¹H NMR Spectroscopy: Proton NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, the spectrum is expected to show distinct signals for the pyridine ring protons and the cyclobutoxymethyl group protons.

Pyridine Ring Protons: The pyridine ring contains two sets of chemically non-equivalent protons. The protons at positions 2 and 6 (ortho to the nitrogen) are deshielded by the electronegative nitrogen atom and are expected to appear as a doublet in the downfield region (typically δ 8.5-8.7 ppm). The protons at positions 3 and 5 (meta to the nitrogen) are less deshielded and should appear as another doublet further upfield (typically δ 7.2-7.4 ppm).

Methylene Protons (-O-CH₂-Py): The two protons of the methylene bridge connecting the pyridine ring to the ether oxygen are expected to produce a singlet around δ 4.5 ppm. Its downfield shift is due to the influence of both the adjacent oxygen and the aromatic pyridine ring.

Cyclobutane Protons: The cyclobutane ring protons present a more complex system. The single methine proton attached to the oxygen (-O-CH-) would appear as a quintet around δ 4.0-4.2 ppm. The remaining six protons on the cyclobutane ring would likely appear as overlapping multiplets in the upfield region (δ 1.6-2.2 ppm) due to complex spin-spin coupling.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2, H-6 (Pyridine) | 8.5 - 8.7 | Doublet (d) |

| H-3, H-5 (Pyridine) | 7.2 - 7.4 | Doublet (d) |

| -O-CH₂ -Py | ~4.5 | Singlet (s) |

| -O-CH -(Cyclobutane) | 4.0 - 4.2 | Quintet (quin) |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the number of unique carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom in the structure.

Pyridine Ring Carbons: The pyridine ring carbons are expected in the aromatic region (δ 120-155 ppm). The carbons at positions 2 and 6 (C-2, C-6) and the nitrogen-bearing carbon (C-4) are the most deshielded.

Methylene Carbon (-O-CH₂-Py): This carbon is expected to resonate around δ 70-75 ppm.

Cyclobutane Carbons: The methine carbon attached to the oxygen (-O-CH-) would appear around δ 75-80 ppm, while the remaining methylene carbons of the cyclobutane ring would be found further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Pyridine) | ~155 |

| C-2, C-6 (Pyridine) | ~150 |

| C-3, C-5 (Pyridine) | ~121 |

| -O-CH -(Cyclobutane) | 75 - 80 |

| -O-CH₂ -Py | 70 - 75 |

| Cyclobutane C H₂ | 25 - 35 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structure Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the intricate connectivity of the molecule, especially for the complex cyclobutane system. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a cross-peak between the pyridine protons at positions 2/6 and 3/5, confirming their ortho relationship. It would also be crucial for tracing the connectivity within the cyclobutane ring, showing correlations between the methine proton and its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. researchgate.net Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~70-75 ppm, confirming the -O-CH₂-Py group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net HMBC is critical for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the methylene protons (-O-CH₂-Py) to the C-4 carbon of the pyridine ring, confirming the attachment point.

Correlations from the same methylene protons to the methine carbon (-O-CH-) of the cyclobutane ring, establishing the ether linkage.

Correlations from the H-3/H-5 pyridine protons to the C-4 carbon, further solidifying the pyridine ring assignments.

Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. redalyc.org

For this compound, a successful single-crystal X-ray analysis would reveal:

Unambiguous Confirmation of Connectivity: It would provide the ultimate proof of the molecular structure, confirming the linkage between the pyridine, methylene, and cyclobutane moieties.

Conformational Details: The analysis would show the preferred conformation of the molecule in the crystal lattice, including the orientation of the cyclobutoxymethyl group relative to the pyridine ring.

Intermolecular Interactions: It would elucidate how individual molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonds (if any co-crystallized solvent is present) and van der Waals forces that govern the solid-state architecture.

While specific crystallographic data for this compound is not publicly available, this technique remains the gold standard for providing a precise and detailed picture of its molecular architecture in the solid phase. nih.gov

Potential Applications and Future Research Directions

4-(Cyclobutoxymethyl)pyridine as a Versatile Molecular Building Block in Organic Synthesis

The pyridine (B92270) ring is a fundamental structural unit in a vast number of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com As a functionalized pyridine, this compound serves as a valuable building block for the synthesis of more complex molecules. The nitrogen atom's nucleophilicity and the potential for substitution reactions on the pyridine ring are key features. The cyclobutoxymethyl substituent can influence the molecule's reactivity and the properties of the resulting products.

Future research may focus on utilizing this compound in reactions such as:

Cross-coupling reactions: The pyridine ring can be modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

N-alkylation or N-oxidation: The lone pair of electrons on the nitrogen atom allows for reactions like quaternization or oxidation, leading to derivatives with different electronic properties and biological activities.

Skeletal Editing: Advanced synthetic strategies could enable the direct editing of the pyridine core itself, transforming it into other aromatic systems like benzene (B151609) or naphthalene (B1677914) in a modular fashion, allowing for rapid diversification of molecular scaffolds. nih.gov

The presence of the cyclobutoxymethyl group can impart unique solubility profiles and steric properties to the synthesized molecules, making it a useful intermediate in diversity-oriented synthesis. nih.gov

Table 1: Representative Reactions for Pyridine Ring Functionalization

| Reaction Type | Reagents/Catalyst | Product Type | Potential Utility |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl-substituted pyridine | Pharmaceutical intermediates, functional materials |

| C-H Activation | Transition metal catalyst | Functionalized pyridine | Efficient synthesis of complex molecules |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | Altered electronic properties, intermediates |

Application in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional superstructures. researchgate.netias.ac.in The pyridine moiety is an excellent hydrogen bond acceptor and a coordinating ligand for metal ions, making it a popular component in crystal engineering and the design of materials like metal-organic frameworks (MOFs). researchgate.netresearchgate.net

This compound is a promising candidate for these fields due to:

Coordinating Ability: The pyridine nitrogen can coordinate to metal centers, forming coordination polymers or discrete metal complexes. researchgate.net

Future work could involve the synthesis of MOFs using this compound as a ligand to create materials with tailored porosity and chemical properties for specific applications, such as CO2 capture. uab.cat

Development as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atom in the pyridine ring readily donates its lone pair of electrons to transition metals, forming stable coordination complexes. wikipedia.orgresearchgate.net These complexes are widely used as catalysts in a multitude of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

The this compound ligand is expected to:

Form stable metal complexes: It can act as a monodentate ligand, similar to pyridine itself, coordinating to a wide range of transition metals like ruthenium, palladium, and copper. mdpi.com

Influence catalytic activity: The cyclobutoxymethyl group at the 4-position can sterically influence the metal's coordination sphere. This can affect substrate binding and the regioselectivity or stereoselectivity of a catalytic reaction. For example, in reactions like transfer hydrogenation, the ligand's structure is key to the catalyst's performance. mdpi.com

Research in this area could focus on synthesizing novel transition metal complexes with this ligand and evaluating their catalytic efficacy in important reactions such as hydrogenation, cross-coupling, and polymerization. nih.govnih.gov

Design of Conformationally Restricted Scaffolds

In medicinal chemistry, controlling the three-dimensional shape (conformation) of a molecule is critical for achieving high potency and selectivity for its biological target. The "escape from flatland" concept encourages the use of C(sp3)-rich, three-dimensional scaffolds over flat, aromatic ones to improve pharmacological properties. chemrxiv.org

The cyclobutane (B1203170) ring is a classic bioisostere used to introduce conformational rigidity. The incorporation of the cyclobutoxymethyl group onto the pyridine scaffold provides a way to:

Restrict rotational freedom: Compared to a flexible alkyl chain, the cyclobutane ring limits the number of accessible conformations of the side chain.

Create 3D structures: This moiety introduces a distinct three-dimensional character to the molecule, which can lead to improved binding interactions with protein targets.

Future research could involve incorporating the this compound scaffold into potential drug candidates to explore how its defined 3D geometry affects binding affinity and selectivity for targets such as enzymes or receptors. chemrxiv.org

Exploration of Derivatives with Tunable Chemical Functionalities

The structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its properties. The synthesis of derivatives or analogs is a common strategy in drug discovery and materials science to optimize performance. nih.govmdpi.com

Potential modifications include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the basicity of the nitrogen atom, which in turn affects its coordinating ability and hydrogen bonding strength. nih.gov

Modification of the Cyclobutane Ring: Functional groups could be installed on the cyclobutane ring to introduce new interaction points, such as hydrogen bond donors or acceptors.

Alteration of the Ether Linkage: The ether oxygen could be replaced with other linkers (e.g., amine, thioether) to change the geometry and flexibility of the side chain.

Systematic exploration of these derivatives could lead to the discovery of new catalysts, materials, or therapeutic agents with enhanced properties. vanderbilt.edu

Table 2: Potential Sites for Derivatization and Their Effects

| Modification Site | Potential Reaction | Resulting Functional Group | Tunable Property |

|---|---|---|---|

| Pyridine C2/C6 | Lithiation, then electrophilic quench | -OH, -CHO, -COOH | Electronic properties, coordination geometry |

| Pyridine Nitrogen | Alkylation | Quaternary ammonium (B1175870) salt | Solubility, ionic character |

| Cyclobutane Ring | C-H activation | -OH, -NH2 | Polarity, hydrogen bonding capability |

Green Chemistry Approaches in the Synthesis of Related Compounds

Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes. ijarsct.co.in The principles of green chemistry—such as using renewable feedstocks, reducing waste, and employing catalytic methods—are increasingly important. rasayanjournal.co.in

The synthesis of this compound and its derivatives can benefit from green chemistry approaches:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.orgmdpi.com

Catalytic Methods: Using efficient and recyclable catalysts can minimize waste and improve atom economy. bhu.ac.in

Solvent Selection: Employing safer, greener solvents (e.g., water, ethanol) or developing solvent-free reaction conditions can reduce the environmental impact of the synthesis. mdpi.comnih.gov

Future research will likely focus on developing sustainable synthetic routes to this and related pyridine compounds, aligning with the broader goal of making chemical manufacturing more environmentally benign. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.